molecular formula C11H16N2Si B1338453 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 500903-95-7

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B1338453
M. Wt: 204.34 g/mol
InChI Key: NMFPYZARSQCPID-UHFFFAOYSA-N
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Description

“5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine” is a chemical compound with the empirical formula C11H16N2Si . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine” is 204.34 g/mol . The SMILES string representation of this compound is CC1=CN=C(C(=C1)C#CSi(C)C)N .

Scientific Research Applications

Synthesis of [1,8]Naphthyridines

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is utilized in the synthesis of 2,4-substituted [1,8]naphthyridines. The compound, obtained through Pd-catalyzed carbonylative coupling, undergoes a domino conjugate addition/annulation reaction to yield 4-heterosubstituted 2-aryl[1,8]naphthyridines with high efficiency (Abbiati et al., 2002).

Role in Nucleoside Synthesis

The compound plays a crucial role in the formation of nucleoside 5'-phosphoramidates. The reaction of nucleoside triphosphates (NTPs) with amines, mediated by trimethylsilyl chloride, aligns closely with biological systems' enzyme-NMP (nucleoside 5'-monophosphate) formation, offering valuable insights into enzymatic reactions (Zhu et al., 2005).

Applications in Catalysis

Group 10 metal aminopyridinato complexes, synthesized from the compound, show promise as catalysts in aryl-Cl activation and hydrosilane polymerization. Some of these complexes exhibit remarkable efficiency in Suzuki cross-coupling reactions, hinting at their potential in catalytic applications (Deeken et al., 2006).

properties

IUPAC Name

5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFPYZARSQCPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457236
Record name 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine

CAS RN

500903-95-7
Record name 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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